

Validating the Bioactivity of Synthetic 14-Benzoyl-8-O-methylaconine: A Comparative Guide

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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

Cat. No.: B10783549

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This guide provides a comparative analysis of the expected bioactivity of synthetic **14-Benzoyl-8-O-methylaconine** against its parent compound, Aconitine, and other relevant derivatives. Due to the novelty of this synthetic compound, direct experimental data is not yet available in peer-reviewed literature. Therefore, this guide extrapolates its potential bioactivity based on established structure-activity relationships of aconitine alkaloids. The primary mechanism of action for this class of compounds involves the modulation of voltage-gated sodium channels, leading to a range of downstream effects, including analgesic, anti-inflammatory, and cardiotonic activities.

Comparative Bioactivity Profile

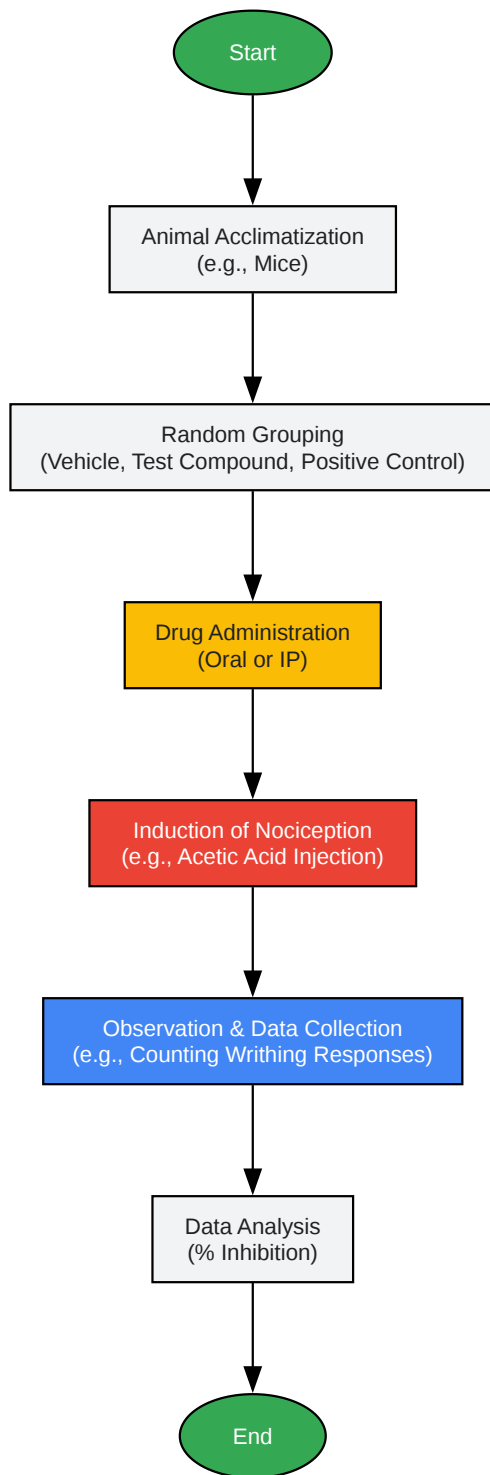
The bioactivity of aconitine derivatives is highly dependent on the substitutions at various positions of the diterpenoid core. The introduction of a benzoyl group at the C-14 position and a methyl group at the C-8 position in **14-Benzoyl-8-O-methylaconine** is expected to significantly modulate the bioactivity profile compared to the parent compound, Aconitine.

Compound	Predicted Bioactivity	Rationale Based on Structure-Activity Relationship
Synthetic 14-Benzoyl-8-O-methylaconine	Potentially reduced toxicity with retained analgesic and anti-inflammatory effects.	The ester group at C-14 is crucial for bioactivity. The replacement of the acetyl group at C-8 with a methyl group may decrease the high toxicity associated with aconitine.
Aconitine	High analgesic and anti-inflammatory activity, but also high cardiotoxicity and neurotoxicity.	The acetyl group at C-8 and the benzoyl group at C-14 are known to be key for its potent but toxic effects.
Benzoylaconine (Aconitine metabolite)	Reduced toxicity compared to Aconitine, with anti-inflammatory and potential anti-arrhythmic properties.	Lacks the acetyl group at C-8, which significantly reduces toxicity.
8-O-Azeloyl-14-benzoylaconine	Demonstrated in vitro antiproliferative activity against human tumor cell lines (IC50 of 10-20 microM).[1]	The presence of the C-14 benzoyl group contributes to its cytotoxic effects.

Signaling Pathways and Experimental Workflows

To validate the bioactivity of synthetic **14-Benzoyl-8-O-methylaconine**, a series of in vitro and in vivo experiments are recommended. The following diagrams illustrate the key signaling pathway likely modulated by this compound and a typical experimental workflow for assessing its analgesic properties.





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References

- 1. 8-O-Azeloyl-14-benzoylaconine: a new alkaloid from the roots of Aconitum karacolicum Rapcs and its antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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